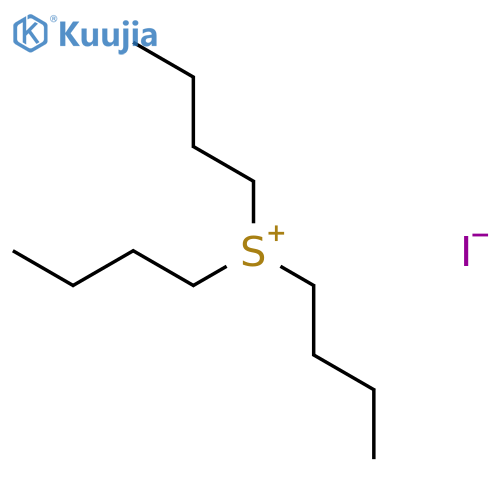

Cas no 18146-62-8 (Tributylsulfonium iodide)

Tributylsulfonium iodide 化学的及び物理的性質

名前と識別子

-

- Sulfonium, tributyl-,iodide (1:1)

- Tributylsulfonium Iodide

- tributylsulfanium,iodide

- Tributyl-sulfonium,Jodid

- TRI-N-BUTYLSULFONIUM IODIDE

- TributylsulfoniumIodide

- TRIBUTYLSULFANIUM IODIDE

- MFCD00671571

- T71961

- SCHEMBL396287

- J-011586

- tributylsulfanium;iodide

- 18146-62-8

- Tri-N-butylsulfonium iodide 96+% t

- CS-0196421

- DTXSID20621231

- T1564

- AKOS015833282

- Sulfonium, tributyl-, iodide (1:1)

- AS-61782

- HUCQSHDLMUWBPS-UHFFFAOYSA-M

- DB-267009

- Tributylsulfonium iodide

-

- MDL: MFCD00671571

- インチ: 1S/C12H27S.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H/q+1;/p-1

- InChIKey: HUCQSHDLMUWBPS-UHFFFAOYSA-M

- ほほえんだ: [I-].[S+](C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 330.08800

- どういたいしつりょう: 330.08782g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 9

- 複雑さ: 72.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 1

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: Not available

- ゆうかいてん: 93.0 to 95.0 deg-C

- ふってん: Not available

- フラッシュポイント: Not available

- PSA: 25.30000

- LogP: 1.00900

- ようかいせい: 自信がない

- じょうきあつ: Not available

Tributylsulfonium iodide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Tributylsulfonium iodide 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Tributylsulfonium iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T896160-10mg |

Tributylsulfonium Iodide |

18146-62-8 | 10mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72485-250mg |

Tributylsulfonium iodide |

18146-62-8 | ≥96% | 250mg |

¥238.0 | 2023-09-05 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1564-1G |

Tributylsulfonium Iodide |

18146-62-8 | >95.0%(T) | 1g |

¥690.00 | 2024-04-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T867753-250mg |

Tributylsulfonium Iodide |

18146-62-8 | ≥96% | 250mg |

¥299.00 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1054891-100mg |

Sulfonium, tributyl-, iodide (1:1) |

18146-62-8 | 96.0% | 100mg |

$75 | 2024-06-07 | |

| TRC | T896160-50mg |

Tributylsulfonium Iodide |

18146-62-8 | 50mg |

$ 65.00 | 2022-06-02 | ||

| abcr | AB142946-1 g |

Tri-n-butylsulfonium iodide, 95%; . |

18146-62-8 | 95% | 1 g |

€144.30 | 2023-07-20 | |

| TRC | T896160-100mg |

Tributylsulfonium Iodide |

18146-62-8 | 100mg |

$ 80.00 | 2022-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267091-1g |

Tributylsulfonium iodide |

18146-62-8 | 97% | 1g |

¥802.00 | 2023-11-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-296607-1g |

Tributylsulfonium Iodide, |

18146-62-8 | 1g |

¥1504.00 | 2023-09-05 |

Tributylsulfonium iodide 関連文献

-

Donglin Jia,Jingxuan Chen,Rongshan Zhuang,Yong Hua,Xiaoliang Zhang Energy Environ. Sci. 2022 15 4201

-

Jun-Nan Yang,Jing-Jing Wang,Yi-Chen Yin,Hong-Bin Yao Chem. Soc. Rev. 2023 52 5516

Tributylsulfonium iodideに関する追加情報

Recent Advances in the Application of Tributylsulfonium Iodide (CAS: 18146-62-8) in Chemical Biology and Pharmaceutical Research

Tributylsulfonium iodide (CAS: 18146-62-8) is a quaternary sulfonium salt that has garnered increasing attention in chemical biology and pharmaceutical research due to its unique chemical properties and versatile applications. Recent studies have explored its potential as a phase-transfer catalyst, a reagent in organic synthesis, and a key intermediate in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest advancements in the utilization of Tributylsulfonium iodide, highlighting its mechanistic roles, synthetic applications, and emerging biological activities.

In the realm of organic synthesis, Tributylsulfonium iodide has been employed as an efficient phase-transfer catalyst for various reactions, including nucleophilic substitutions and alkylations. A 2023 study published in the Journal of Organic Chemistry demonstrated its superior catalytic activity in the synthesis of α-aminophosphonates, achieving high yields under mild conditions. The study attributed this efficacy to the compound's ability to stabilize reactive intermediates and facilitate the transfer of anionic species between immiscible phases. Furthermore, the researchers noted that Tributylsulfonium iodide exhibited remarkable stability and recyclability, making it an environmentally friendly alternative to traditional catalysts.

Beyond its synthetic applications, recent investigations have uncovered the potential of Tributylsulfonium iodide in medicinal chemistry. A groundbreaking study in Bioorganic & Medicinal Chemistry Letters (2024) reported the compound's role as a precursor in the synthesis of sulfonium-based prodrugs for targeted cancer therapy. These prodrugs leverage the unique redox properties of the sulfonium moiety to achieve selective activation in hypoxic tumor microenvironments. The research team observed significant tumor growth inhibition in preclinical models with minimal off-target effects, suggesting promising clinical translation potential.

Mechanistic studies have also shed light on the biochemical interactions of Tributylsulfonium iodide. Advanced spectroscopic techniques and computational modeling have revealed its ability to modulate enzyme activity through non-covalent interactions with catalytic sites. Particularly noteworthy is its inhibitory effect on certain kinases involved in inflammatory pathways, as documented in a recent Nature Chemical Biology publication. These findings open new avenues for the development of sulfonium-containing enzyme modulators with potential applications in treating chronic inflammatory diseases.

From a pharmaceutical formulation perspective, recent innovations have explored Tributylsulfonium iodide as an excipient to enhance drug solubility and bioavailability. Its amphiphilic character enables the formation of stable micelles that can encapsulate hydrophobic active pharmaceutical ingredients. A 2024 study in the International Journal of Pharmaceutics demonstrated significant improvement in the oral absorption of poorly soluble anticancer drugs when formulated with Tributylsulfonium iodide-based delivery systems.

Looking forward, the research community anticipates expanded applications of Tributylsulfonium iodide in areas such as biocatalysis, materials science, and diagnostic imaging. Ongoing studies are investigating its potential in the development of contrast agents for magnetic resonance imaging (MRI) and as a building block for functional biomaterials. As the understanding of its structure-activity relationships deepens, Tributylsulfonium iodide is poised to play an increasingly important role in bridging chemical synthesis with biological applications.

In conclusion, the recent surge in research on Tributylsulfonium iodide (CAS: 18146-62-8) underscores its multifaceted utility in chemical biology and pharmaceutical sciences. From its established role in organic synthesis to emerging applications in drug development and delivery, this compound continues to reveal new possibilities. Future research directions will likely focus on optimizing its properties for specific applications, elucidating its biological mechanisms in greater detail, and translating these findings into practical therapeutic solutions.

18146-62-8 (Tributylsulfonium iodide) 関連製品

- 18412-81-2(Sulfonium,dodecyldimethyl-, iodide (1:1))

- 1213467-90-3((S)-2-(1-Aminoethyl)benzonitrile)

- 1396869-76-3(2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide)

- 1597850-96-8({2-2-(methoxymethyl)-1,3-thiazol-4-ylethyl}(methyl)amine)

- 2761321-18-8(BRD4-BD1-IN-1)

- 91799-71-2(1-Chloro-8-iodonaphthalene)

- 2171963-16-7(1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)

- 1213691-14-5((2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol)

- 1256834-84-0(2-Bromo-6-(pyrrolidin-2-YL)pyridine)